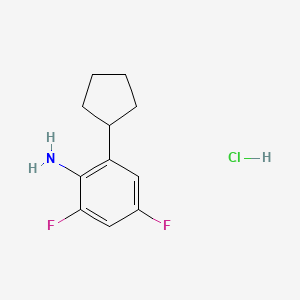
2-Cyclopentyl-4,6-difluoroaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-4,6-difluoroaniline hydrochloride is a chemical compound with the molecular formula C11H14ClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with cyclopentyl and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4,6-difluoroaniline hydrochloride typically involves the introduction of cyclopentyl and fluorine groups onto an aniline derivative. One common method is through a series of substitution reactions, where the aniline derivative undergoes halogenation followed by nucleophilic substitution with cyclopentyl groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow methodologies to enhance efficiency and yield. These methods allow for better control over reaction conditions, reducing the risk of side reactions and improving the overall safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopentyl-4,6-difluoroaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Aplicaciones Científicas De Investigación
2-Cyclopentyl-4,6-difluoroaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-4,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoroaniline: A simpler derivative with only fluorine substitutions.
Cyclopentylamine: A compound with a cyclopentyl group but lacking the fluorine substitutions.
Uniqueness
2-Cyclopentyl-4,6-difluoroaniline hydrochloride is unique due to the combination of cyclopentyl and fluorine groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications where specific interactions with biological targets or unique chemical reactivity are required .
Propiedades
Fórmula molecular |
C11H14ClF2N |
|---|---|
Peso molecular |
233.68 g/mol |
Nombre IUPAC |
2-cyclopentyl-4,6-difluoroaniline;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c12-8-5-9(7-3-1-2-4-7)11(14)10(13)6-8;/h5-7H,1-4,14H2;1H |
Clave InChI |
WTTLKFLTXGXGMX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(C(=CC(=C2)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



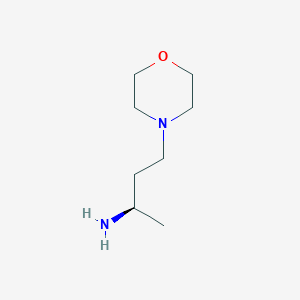
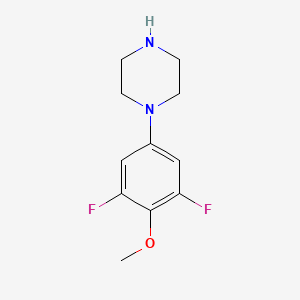
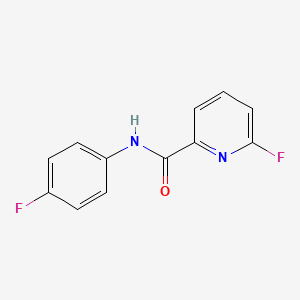
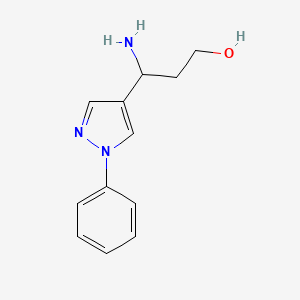
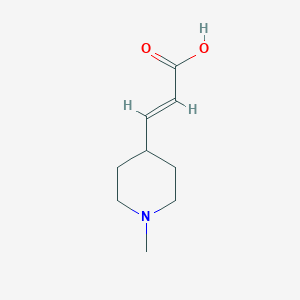

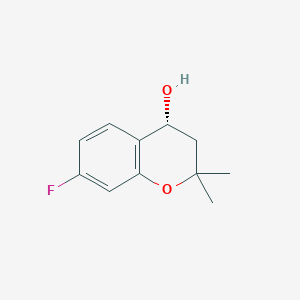

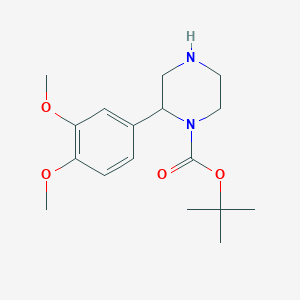
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
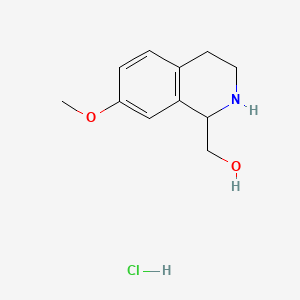
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
